molecular formula ¹³C₆H₁₂O₅ B1157526 1,5-Anhydro-D-glucitol-13C6

1,5-Anhydro-D-glucitol-13C6

Cat. No.: B1157526
M. Wt: 170.11
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Anhydro-D-glucitol-13C6 is a carbon-13 labeled stable isotope that serves as a critical internal standard in the precise quantification of endogenous 1,5-anhydroglucitol (1,5-AG) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The primary research application of this compound is in the study of short-term glycemic control. 1,5-AG is a naturally occurring polyol whose serum levels decrease during periods of hyperglycemia because it competes with glucose for renal reabsorption; low concentrations therefore reflect hyperglycemic excursions over the preceding 1-2 weeks . This makes it a valuable biomarker, particularly for monitoring postprandial hyperglycemia, which is a significant risk factor for macroangiopathic complications in type 2 diabetes . Beyond diabetes care, 1,5-AG monitoring has emerged as vital for managing patients with rare diseases like Glycogen Storage Disease type 1b (GSD1b) and G6PC3-deficiency, where SGLT2 inhibitor therapy is used to treat neutropenia. In this context, this compound enables accurate monitoring of circulating 1,5-AG levels to verify therapeutic response and patient compliance . Furthermore, this labeled standard is also applied in forensic research, where it aids in the post-mortem investigation of conditions like diabetic coma by quantifying 1,5-AG levels in blood and urine samples . By using this isotopically labeled internal standard, researchers can achieve highly reliable and specific measurements, overcoming potential matrix interferences and advancing studies in metabolic diseases and clinical diagnostics .

Properties

Molecular Formula

¹³C₆H₁₂O₅

Molecular Weight

170.11

Synonyms

1,5-Anhydro-D-sorbitol-13C6

Origin of Product

United States

Comparison with Similar Compounds

1,5-Anhydro-D-glucitol (Unlabeled)

  • Molecular Formula : C₆H₁₂O₅
  • Molecular Weight : 164.15 g/mol
  • Key Differences: Lacks ¹³C isotopic labeling, making it indistinguishable from endogenous forms in mass spectrometry without a labeled internal standard. Directly involved in physiological processes, such as renal reabsorption competition with glucose .
  • Applications : Biomarker for diabetes monitoring and assessment of postprandial hyperglycemia .

2,5-Anhydro-D-glucitol 1,6-Bisphosphate

  • Molecular Formula : C₆H₁₄O₁₂P₂
  • Molecular Weight : 340.10 g/mol (estimated)
  • Key Differences :
    • Phosphate groups at positions 1 and 6 alter solubility and enzyme interactions.
    • Functions as a D-glucose 6-phosphate analog, inhibiting glucose-6-phosphate isomerase and α-1-kinase .
  • Applications : Study of glycolytic pathway regulation and enzyme inhibition .

2,5-Anhydro-D-mannitol 1,6-Bisphosphate

  • Molecular Formula : C₆H₁₄O₁₂P₂
  • Molecular Weight : 340.10 g/mol (estimated)
  • Key Differences :
    • Structural isomer of the glucitol derivative, mimicking D-fructose 1,6-bisphosphate.
    • Inhibits fructose-1,6-bisphosphate aldolase and phosphatase, affecting gluconeogenesis .
  • Applications : Research on fructose metabolism and enzyme kinetics .

1,5-Anhydro-6-O-acetyl-2,3,4-tri-O-methyl-D-glucitol

  • Molecular Formula : C₁₂H₂₀O₆ (estimated)
  • Molecular Weight : 260.28 g/mol (estimated)
  • Key Differences :
    • Acetyl and methyl groups enhance lipophilicity, altering chromatographic behavior.
    • Used as a protected derivative in synthetic chemistry or as a reference standard .
  • Applications : Chromatography standards or intermediates in organic synthesis .

N-(4-(Anilinocarbonyl)phenylsulfonyl)-2-(benzofuran-2-yl)tryptamine

  • Molecular Formula : C₂₆H₂₁N₃O₄S
  • Molecular Weight : 471.53 g/mol (estimated)
  • Key Differences :
    • Structurally unrelated to 1,5-anhydro-D-glucitol; modified tryptophan derivative.
    • Inhibits 15-lipoxygenase, an enzyme involved in inflammatory pathways .
  • Applications : Research on anti-inflammatory therapeutics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Enzyme Targets (if applicable)
1,5-Anhydro-D-glucitol-13C6 ¹³C₆H₁₂O₅ 170.11 Hydroxyl, ¹³C labeling Internal standard for diabetes assays N/A
1,5-Anhydro-D-glucitol (unlabeled) C₆H₁₂O₅ 164.15 Hydroxyl Glycemic control biomarker Competes with glucose in kidneys
2,5-Anhydro-D-glucitol 1,6-Bisphosphate C₆H₁₄O₁₂P₂ 340.10 (est.) Phosphate Glycolysis enzyme inhibition Glucose-6-phosphate isomerase
2,5-Anhydro-D-mannitol 1,6-Bisphosphate C₆H₁₄O₁₂P₂ 340.10 (est.) Phosphate Gluconeogenesis enzyme inhibition Fructose-1,6-bisphosphatase
1,5-Anhydro-6-O-acetyl-2,3,4-tri-O-methyl-D-glucitol C₁₂H₂₀O₆ 260.28 (est.) Acetyl, methyl Chromatography/synthesis standard N/A

Key Research Findings

  • Isotopic Labeling Advantage: The ¹³C₆ label in this compound enables precise quantification in mass spectrometry, avoiding interference with endogenous 1,5-AG signals .
  • Structural Modifications: Acetylation/methylation (e.g., 1,5-Anhydro-6-O-acetyl-2,3,4-tri-O-methyl-D-glucitol) alters physicochemical properties, expanding utility in non-aqueous systems .

Preparation Methods

Enzymatic Phosphorylation as a Preparation Strategy

The enzymatic synthesis of AG-13C6 derivatives, particularly its phosphorylated form (AG6P-13C6), serves as a critical pathway for introducing isotopic labels into metabolic pathways. In mammalian cell studies, glucokinase (EC 2.7.1.2) catalyzes the phosphorylation of AG-13C6 using ATP as a phosphate donor. The reaction mixture typically comprises:

  • 60 mM Tris-HCl buffer (pH 9.0)

  • 20 mM MgCl₂ (to stabilize enzyme activity)

  • 4 mM ATP (phosphate source)

  • 1 mM AG-13C6 (isotopic substrate)

  • 60 U/mL bacterial glucokinase (Seikagaku Kogyo, Tokyo).

Incubation at room temperature for 12 hours achieves near-complete phosphorylation, after which the reaction is terminated by boiling for 10 minutes to denature the enzyme. Centrifugation at 1,800×g separates the denatured protein, yielding a supernatant enriched with AG6P-13C6. This method ensures minimal isotopic dilution, as evidenced by the retention of 13C labels in subsequent metabolic assays.

Substrate Preparation and Isotopic Purity

AG-13C6 is commercially synthesized via microbial fermentation using 13C-enriched glucose precursors, though specific vendor protocols remain proprietary. Prior to experimental use, the compound undergoes rigorous purity verification via:

  • Anion-exchange HPLC (TSK-gel SAX column) to separate anhydroglucitol from anionic contaminants.

  • Gas chromatography-mass spectrometry (GC-MS) following acetylation with acetic anhydride/pyridine (1:2).

The isotopic purity of AG-13C6 is confirmed by monitoring mass-to-charge (m/z) ratios of acetylated derivatives, with m/z=176 ([U-13C]AG) distinguishing it from natural AG (m/z=170).

Purification and Isolation Techniques

Ion-Exchange Chromatography

Post-synthesis purification of AG-13C6 and its phosphorylated metabolite (AG6P-13C6) relies on sequential ion-exchange chromatography. The workflow involves:

  • Strongly basic anion-exchange resin AG1-X8 (OH⁻ form) : Retains anionic species like AG6P-13C6, while uncharged AG-13C6 elutes in the void volume.

  • Strongly acidic cation-exchange resin AG50W-X8 (H⁺ form) : Removes cationic impurities from the AG-13C6 fraction.

A representative purification trial demonstrated 78% recovery of AG-13C6 from cellular extracts using this dual-resin system.

Solvent Partitioning for Lipid Removal

Cellular extracts containing AG-13C6 often require delipidation via Folch’s partitioning :

  • Homogenization in chloroform:methanol:water (2:1:0.8 v/v)

  • Phase separation by centrifugation at 1,800×g for 5 minutes.

This step ensures >95% lipid removal, critical for preventing interference in downstream chromatographic analyses.

Analytical Characterization

GC-MS Quantification of Isotopic Enrichment

AG-13C6 is derivatized to its peracetylated form for volatility enhancement prior to GC-MS. Key parameters include:

  • Capillary column : HiCap CBP1-M25 (Shimadzu)

  • Temperature gradient : 130°C (initial) to 230°C (final)

  • Selected ion monitoring (SIM) : m/z=170 (natural AG), m/z=176 ([U-13C]AG).

Phosphatase treatment of AG6P-13C6-containing fractions liberates AG-13C6, enabling direct quantification against internal standards (e.g., [6,6-²H]AG).

Radioactivity-Based Uptake Assays

In cellular uptake studies, 0.1 mM [U-14C]AG (7.0 kBq/mL) is incubated with K-562 cells for 1 hour at 37°C. Post-incubation, cells are washed with phosphate-buffered saline (PBS) at 0°C to minimize efflux, and intracellular radioactivity is quantified via scintillation counting. This method confirmed 28% retention of AG-13C6-derived radioactivity after warm PBS washes, indicative of metabolic trapping as AG6P-13C6.

Optimization of Phosphorylation Efficiency

Substrate Concentration Dependence

The phosphorylation rate of AG-13C6 in K-562 cells follows Michaelis-Menten kinetics, with a Km of 0.12 mM and Vmax of 1.9 nmol/mg DNA/min . Saturation occurs at AG-13C6 concentrations >0.5 mM, beyond which no further rate increase is observed (Fig. 5).

Glucose Competition Assays

Glucose competitively inhibits AG-13C6 phosphorylation, reducing the rate by 45% at 5 mM glucose and 72% at 10 mM glucose (Fig. 6). This underscores the shared transport mechanism (GLUT transporters) between glucose and AG-13C6.

Applications in Metabolic Tracing

Intracellular Phosphorylation Dynamics

Time-course assays in K-562 cells revealed linear AG6P-13C6 accumulation for 20 minutes, reaching a steady-state concentration of 1.9 nmol/mg DNA . This reflects equilibrium between phosphorylation by glucokinase and dephosphorylation by endogenous phosphatases.

Organ Distribution in Rat Models

In vivo studies showed preferential AG-13C6 accumulation in liver (22.4 nmol/g) and kidney (18.7 nmol/g) , with minimal uptake in brain tissue (<2.1 nmol/g) due to blood-brain barrier impermeability (Table II) .

Q & A

Q. What are the standard protocols for handling and storing 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_613C6​ in laboratory settings?

  • Methodological Answer : Strict safety protocols must be followed, including:
  • Separation of organic and inorganic reagents (e.g., store organic derivatives like 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_6 separately from acids or bases) .
  • Storage at 4°C in airtight containers to prevent isotopic exchange or degradation .
  • Prohibition of food/drink in labs and adherence to emergency protocols (e.g., eyewash stations, fire extinguishers) .
  • Use of lab management systems to track reagent quantities and expiration dates .

Q. How is 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_6 utilized as a stable isotope tracer in glycemic excursion studies?

  • Methodological Answer :
  • Experimental Design : Administer 13C6^{13}\text{C}_6-labeled 1,5-AG orally or intravenously to track renal reabsorption dynamics. Blood and urine samples are collected at intervals (e.g., daily for 5 days) to measure isotopic enrichment via LC-MS/MS .
  • Key Parameters : Compare urinary excretion rates against plasma glucose thresholds (>160–180 mg/dL), where inhibited renal reabsorption of 1,5-AG reflects hyperglycemic episodes .
  • Controls : Include unlabeled 1,5-AG and adjust for dietary intake, as 1,5-AG is derived from food sources .

Q. What analytical techniques are validated for quantifying 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_6 in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use isotopically labeled internal standards (e.g., 13C6^{13}\text{C}_6-1,5-AG) to correct for matrix effects. Validate precision (CV <10%) and accuracy (90–110% recovery) per FDA guidelines .
  • Enzymatic Assays : Couple with hexokinase/glucose-6-phosphate dehydrogenase systems, but confirm specificity via spike-recovery experiments to exclude cross-reactivity with glucose .

Advanced Research Questions

Q. How can researchers resolve discrepancies between 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_6 measurements and traditional glycemic markers like HbA1c?

  • Methodological Answer :
  • Data Contradiction Analysis :

Temporal Resolution : HbA1c reflects 3-month glycemic control, whereas 1,5-AG detects short-term hyperglycemia (1–2 weeks). Use longitudinal sampling to align timeframes .

Confounding Factors : Adjust for renal dysfunction (eGFR <60 mL/min) or high-dose ascorbic acid, which falsely elevates 1,5-AG .

Statistical Integration : Apply multivariate models (e.g., ROC curves) to evaluate incremental prognostic value of 1,5-AG over HbA1c .

Q. What strategies optimize the use of 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_6 in isotopic dilution mass spectrometry to minimize matrix interference?

  • Methodological Answer :
  • Sample Preparation : Deproteinize serum/plasma with methanol:acetonitrile (1:1) to remove lipids and proteins. Use solid-phase extraction (e.g., C18 columns) for further purification .
  • Instrument Optimization : Calibrate mass spectrometers in negative ion mode with MRM transitions (e.g., m/z 169 → 101 for 13C6^{13}\text{C}_6-1,5-AG). Validate against NIST-traceable standards .

Q. How can 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_6 be integrated with omics approaches to study metabolic flux in diabetes?

  • Methodological Answer :
  • Experimental Workflow :

Isotopic Tracing : Co-administer 13C6^{13}\text{C}_6-1,5-AG with 2H^{2}\text{H}-glucose to parallel-track gluconeogenesis and renal glucose handling .

Multi-Omics Integration : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to identify pathways like SGLT2 modulation or oxidative stress responses .

Computational Modeling : Use platforms like ACD/Labs Percepta to predict physicochemical interactions between 1,5-AG and renal transporters .

Data Presentation and Reproducibility

Q. What frameworks ensure rigorous experimental design when using 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_6 in preclinical studies?

  • Methodological Answer :
  • FINER Criteria : Ensure research questions are Feasible (e.g., adequate isotope supply), Novel (e.g., unexplored mechanisms of renal reabsorption), and Relevant to diabetic complications .
  • Protocol Documentation : Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework. Include step-by-step SOPs for isotopic handling .

Q. How should researchers address variability in 1,5-Anhydro-D-glucitol-13C6^{13}\text{C}_6 measurements across different populations?

  • Methodological Answer :
  • Population Stratification : Establish sex-specific reference ranges (e.g., 6.8–29.3 μg/mL for women vs. 10.7–32.0 μg/mL for men) and adjust for ethnicity-driven differences in dietary 1,5-AG intake .
  • Quality Control : Participate in external proficiency testing programs (e.g., CAP surveys) to harmonize inter-laboratory results .

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